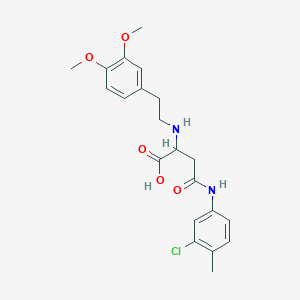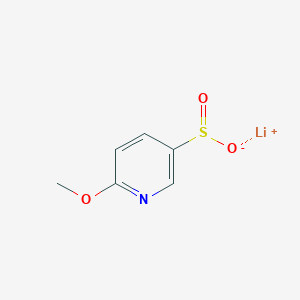
Lithium(1+) ion 6-methoxypyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 6-methoxypyridine-3-sulfinate is a chemical compound with the molecular formula C6H7NO3SLi It is a lithium salt of 6-methoxypyridine-3-sulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 6-methoxypyridine-3-sulfinate typically involves the reaction of 6-methoxypyridine-3-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, 6-methoxypyridine-3-sulfinic acid and lithium hydroxide or lithium carbonate, are mixed in a reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified through filtration, crystallization, or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 6-methoxypyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-methoxypyridine-3-sulfonic acid.
Reduction: It can be reduced to form 6-methoxypyridine-3-sulfinic acid.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles, such as halides or amines, can be used for substitution reactions.
Major Products Formed
Oxidation: 6-methoxypyridine-3-sulfonic acid.
Reduction: 6-methoxypyridine-3-sulfinic acid.
Substitution: Products depend on the nucleophile used, such as 6-chloropyridine-3-sulfinate or 6-aminopyridine-3-sulfinate.
Scientific Research Applications
Lithium(1+) ion 6-methoxypyridine-3-sulfinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 6-methoxypyridine-3-sulfinate involves its interaction with various molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, while the 6-methoxypyridine-3-sulfinate moiety can participate in redox reactions and other chemical processes. The precise molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 6-methoxypyridine-2-sulfinate
- Lithium(1+) ion 6-methoxypyridine-4-sulfinate
- Sodium(1+) ion 6-methoxypyridine-3-sulfinate
Uniqueness
Lithium(1+) ion 6-methoxypyridine-3-sulfinate is unique due to its specific structural features and reactivity. The position of the methoxy group and the sulfinic acid moiety confer distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
lithium;6-methoxypyridine-3-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Li/c1-10-6-3-2-5(4-7-6)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEHYHQWAIVEHB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=C(C=C1)S(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
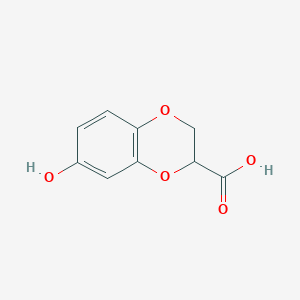
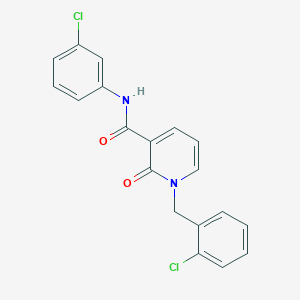
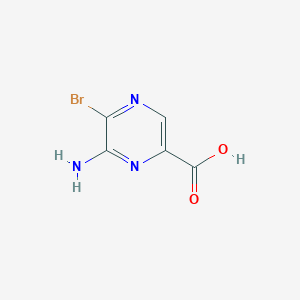
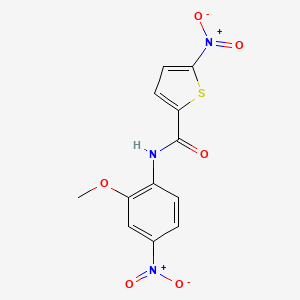
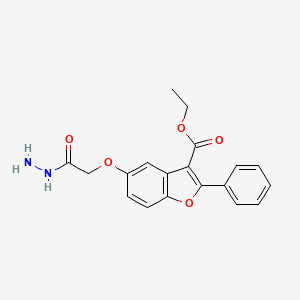
![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)
![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)
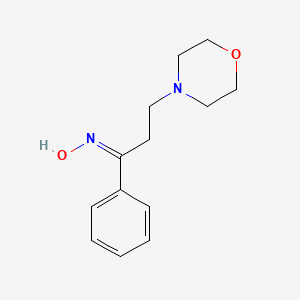
![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2368189.png)

![6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2368194.png)
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2368196.png)
